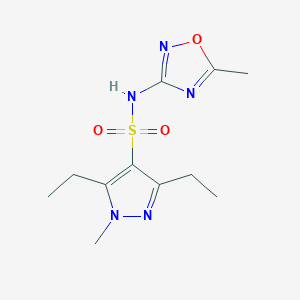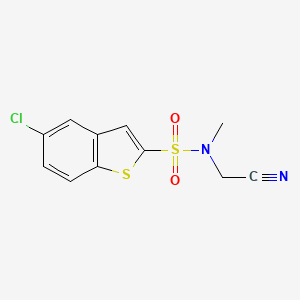![molecular formula C15H20ClN3O B7682362 1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine, also known as CL-218,872, is a selective antagonist of the kappa opioid receptor. It was first synthesized in 1993 by researchers at Pfizer, and has since been used in scientific research to better understand the mechanisms of the kappa opioid receptor and its effects on the body.
作用机制
1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine acts as a selective antagonist of the kappa opioid receptor, which is found in various regions of the brain and spinal cord. By binding to this receptor, this compound blocks the effects of endogenous opioids and exogenous opioids, such as morphine, that activate the kappa opioid receptor.
Biochemical and Physiological Effects:
The effects of this compound on the body are complex and varied, and depend on a number of factors, including the dose and route of administration. Some of the biochemical and physiological effects of this compound include:
- Analgesia: this compound has been shown to have analgesic effects in animal models of chronic pain, and may be useful in the treatment of pain in humans.
- Depression: this compound has been investigated for its potential use in the treatment of depression, as it has been shown to increase levels of dopamine and serotonin in the brain.
- Drug addiction: this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, and may be useful in the treatment of drug addiction.
实验室实验的优点和局限性
One advantage of 1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine is its selectivity for the kappa opioid receptor, which allows researchers to study the effects of this receptor specifically, without interference from other opioid receptors. However, one limitation of this compound is its relatively low potency, which means that high doses may be required to achieve therapeutic effects.
未来方向
There are several potential future directions for research involving 1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine, including:
- Further investigation of its analgesic effects in humans, particularly in the treatment of chronic pain.
- Exploration of its potential use in the treatment of drug addiction and depression.
- Development of more potent analogues of this compound that may be more effective in treating various conditions.
合成方法
The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine involves several steps, including the reaction of 2-chloro-5-methoxyaniline with 1,5-dimethylpyrazole-4-carboxaldehyde to form the intermediate 1-(5-chloro-2-methoxyphenyl)-N-(1,5-dimethylpyrazol-4-yl)methanimine. This intermediate is then reduced with sodium borohydride to produce the final product, this compound.
科学研究应用
1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine has been used extensively in scientific research to study the effects of the kappa opioid receptor on various physiological and biochemical processes. It has been shown to have analgesic effects, particularly in the treatment of chronic pain, and has also been investigated for its potential use in the treatment of drug addiction and depression.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10(14-7-13(16)5-6-15(14)20-4)17-8-12-9-18-19(3)11(12)2/h5-7,9-10,17H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOYRSFJUASROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(C)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)

![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)